molecular formula C18H12N6S B12938354 N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine CAS No. 920519-49-9

N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine

Cat. No.: B12938354
CAS No.: 920519-49-9
M. Wt: 344.4 g/mol
InChI Key: SRCAIQMBBDVLGX-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine is a complex organic compound that features a benzothiazole moiety linked to a purine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes the coupling of 2-aminobenzothiazole with a substituted phenyl derivative, followed by the introduction of the purine moiety. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene. The reactions are usually carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process optimization includes controlling temperature, pressure, and reaction time to maximize efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in alkylated derivatives .

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in biological imaging.

    Medicine: Explored for its anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of cellular pathways. For instance, it can block the formation of necrosomes by inhibiting the phosphorylation of receptor-interacting protein kinase 3 (RIPK3), thereby preventing necroptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
  • N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide
  • N-(benzo[d]thiazol-2-yl)-2-phenylpyrimidine

Uniqueness

N-(3-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine stands out due to its unique combination of a benzothiazole and purine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound in medicinal chemistry .

Properties

CAS No.

920519-49-9

Molecular Formula

C18H12N6S

Molecular Weight

344.4 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-7H-purin-6-amine

InChI

InChI=1S/C18H12N6S/c1-2-7-14-13(6-1)24-18(25-14)11-4-3-5-12(8-11)23-17-15-16(20-9-19-15)21-10-22-17/h1-10H,(H2,19,20,21,22,23)

InChI Key

SRCAIQMBBDVLGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC4=NC=NC5=C4NC=N5

Origin of Product

United States

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